molecular formula C17H17F2N7OS B10941544 2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

Cat. No.: B10941544
M. Wt: 405.4 g/mol
InChI Key: SVULNZXNLDLBKK-UHFFFAOYSA-N
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Description

2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a difluoromethyl group and a pyrazole ring

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other difluoromethylated pyrazoles and hydrazinecarbothioamides. These compounds share structural similarities but differ in their specific functional groups and overall activity. The unique combination of the difluoromethyl group and the pyrazole ring in 2-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE sets it apart from other similar compounds .

Properties

Molecular Formula

C17H17F2N7OS

Molecular Weight

405.4 g/mol

IUPAC Name

1-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C17H17F2N7OS/c1-11-4-2-3-5-12(11)9-25-10-13(8-21-25)22-17(28)24-23-15(27)14-6-7-20-26(14)16(18)19/h2-8,10,16H,9H2,1H3,(H,23,27)(H2,22,24,28)

InChI Key

SVULNZXNLDLBKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NNC(=O)C3=CC=NN3C(F)F

Origin of Product

United States

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